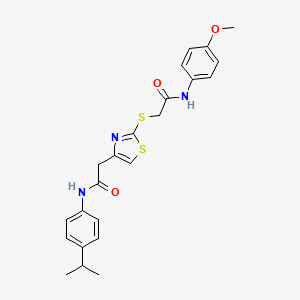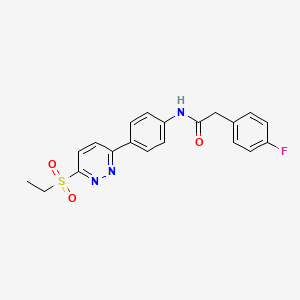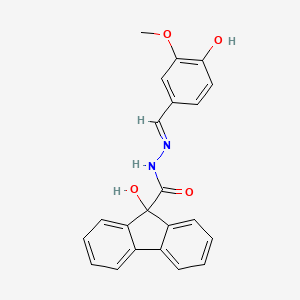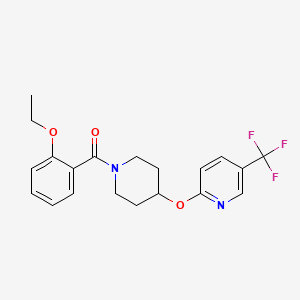![molecular formula C8H8BrClS B2356604 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene CAS No. 13290-31-8](/img/structure/B2356604.png)
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)sulfanyl-4-chlorobenzene, commonly referred to as BESC, is a versatile organic compound with a range of scientific and industrial applications. BESC is a brominated aryl sulfide that can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Sonogashira reaction. BESC has been used for a variety of scientific research applications, including the study of enzyme-catalyzed reactions and the investigation of biochemical and physiological effects. In addition, BESC has been used in laboratory experiments to study the mechanism of action of certain drugs and to investigate the advantages and limitations of certain compounds.
Applications De Recherche Scientifique
Catalytic Sulfenylation Processes : Vanadium oxyacetylacetonate [VO(acac)(2)] has been used as a catalyst in the direct synthesis of 3-sulfanylindoles from indoles and thiols under molecular oxygen, using chlorobenzene as a solvent. This catalytic system can also apply to 2-naphthols to yield 1-sulfanyl-2-naphthols (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Anionic Surfactant Determination : Nitro, bromo, and methyl derivatives of certain compounds, when reacted with anionic surfactants, form a stable ion associate that can be extracted into chlorobenzene. This method has been used for determining anionic surfactants in river water (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).
Alkaline Fusion Mechanisms : The alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids involves the aromatic SN2-type replacement of halogen atoms. For example, 2-chlorophenyl phenyl sulfone can be transformed into phenol, benzene, and chlorobenzene (Furukawa & Ōae, 1968).
Multi-Coupling Reactions : Compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene react with various electrophiles in the presence of zinc to yield highly functionalized sulfones, showcasing the versatility of these reagents in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Dissociative Electron Attachment Studies : The study of dissociative electron attachment to bromo-chlorobenzene compounds shows pronounced temperature effects, providing insights into the thermodynamics of these reactions (Mahmoodi-Darian et al., 2010).
NMR Spectroscopy in Liquid Crystalline Phase : The NMR spectra of chlorobenzene and bromobenzene in liquid crystalline phase have been obtained, contributing to the understanding of molecular structures and interactions in different phases (Jacobsen & Schaumburg, 1977).
Planar Chiral Bidentate Complex Syntheses : The synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene and its oxidation to produce diastereomeric sulfoxides is a notable example of complex formation in the field of organometallics (Baker, Radzey, Lucas, & Turner, 2012).
Aromatic Sulfonation Processes : The sulfonation of chlorobenzenes with sulfur trioxide in nitromethane as solvent yields arenesulfonic anhydride and arenepyrosulfonic acid, providing insights into the sulfonation mechanisms of aromatic compounds (Bosscher & Cerfontain, 2010).
Propriétés
IUPAC Name |
1-(2-bromoethylsulfanyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPOHQYGWJCGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)


![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356537.png)

![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)

